



Application Notes and Protocols for the Proposed Synthesis of Virosine B

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Compound of Interest		
Compound Name:	Virosine B	
Cat. No.:	B15591858	Get Quote

Introduction

Virosine B is a tetracyclic alkaloid isolated from Securinega virosa. Its complex, caged structure, featuring multiple stereocenters and a strained lactone bridge, presents a significant synthetic challenge. To date, a total synthesis of **Virosine B** has not been reported in the literature. This document outlines a novel, hypothetical synthetic strategy for **Virosine B**, designed for researchers in organic synthesis and drug development. The proposed route is based on a convergent strategy, assembling key fragments through robust and well-established chemical transformations.

Structural Analysis

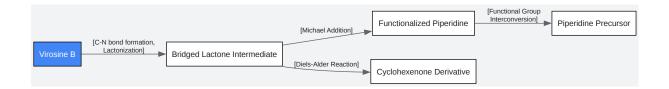
Virosine B (IUPAC name: 15-hydroxy-13-oxa-7-azatetracyclo[6.5.2.0¹,1⁰.0²,7]pentadec-10-en-12-one) is characterized by a rigid tetracyclic core.[1] Key structural features include a piperidine ring fused to a cyclohexene, which is in turn part of a bridged lactone system. The molecule possesses several stereocenters, the relative and absolute stereochemistry of which are crucial for its biological activity. The SMILES notation O=C(O1)C=C2[C@@]1(C[C@H]3O) [C@@]4([H])CCCCN4C2C3 defines the specific stereochemical configuration.[2]

Retrosynthetic Analysis

A retrosynthetic analysis of **Virosine B** suggests a convergent approach. The molecule can be disconnected at the C-N and C-C bonds of the piperidine ring and the lactone bridge. This



leads to two key synthons: a functionalized piperidine derivative and a bicyclic precursor containing the cyclohexene and future lactone framework.



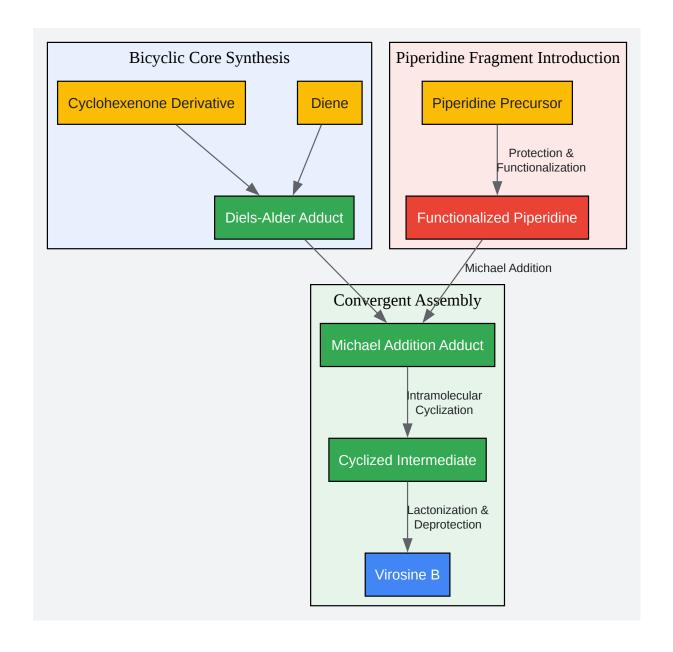
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Caption: Retrosynthetic analysis of Virosine B.

Proposed Synthetic Pathway

The forward synthesis commences with the construction of the bicyclic core via a Diels-Alder reaction, followed by the introduction of the piperidine fragment through a Michael addition. Subsequent cyclization and lactonization steps will complete the tetracyclic framework of **Virosine B**.





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Caption: Proposed forward synthetic workflow.

Experimental Protocols

Protocol 1: Diels-Alder Reaction for Bicyclic Core Synthesis



- Reaction Setup: To a flame-dried, argon-purged round-bottom flask, add the cyclohexenone derivative (1.0 eq) and the diene (1.2 eq).
- Solvent and Catalyst: Dissolve the reactants in toluene (0.5 M). Add a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, 0.1 eq).
- Reaction Conditions: Stir the reaction mixture at 80 °C for 12-24 hours, monitoring by TLC.
- Workup: Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Michael Addition of Piperidine Fragment

- Reaction Setup: To a solution of the Diels-Alder adduct (1.0 eq) in THF (0.2 M) at -78 °C, add the functionalized piperidine (1.1 eq).
- Reagent Addition: Slowly add a strong, non-nucleophilic base (e.g., LHMDS, 1.2 eq) to the reaction mixture.
- Reaction Conditions: Stir at -78 °C for 4 hours, then allow the reaction to warm to room temperature and stir for an additional 12 hours.
- Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract with dichloromethane (3 x 30 mL).
- Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by silica gel chromatography.

Protocol 3: Intramolecular Cyclization and Lactonization

Cyclization: The Michael addition product is subjected to conditions that facilitate an
intramolecular aldol or Mannich-type reaction to form the new ring system. This may involve
treatment with a mild acid or base.



- Lactonization: The resulting cyclized intermediate, bearing a carboxylic acid or ester and a hydroxyl group in a suitable stereochemical arrangement, is then lactonized. Standard lactonization conditions, such as Yamaguchi or Mitsunobu conditions, can be employed.
- Deprotection: Finally, any protecting groups are removed under appropriate conditions to yield Virosine B.

Quantitative Data Summary

The following tables present hypothetical data for the proposed synthetic route.

Table 1: Reaction Yields

Step	Reaction	Starting Material	Product	Hypothetical Yield (%)
1	Diels-Alder Reaction	Cyclohexenone Derivative	Diels-Alder Adduct	85
2	Michael Addition	Diels-Alder Adduct	Michael Addition Adduct	70
3	Cyclization/Lacto nization	Michael Addition Adduct	Virosine B	50
Overall	Virosine B	29.75		

Table 2: Characterization Data for Virosine B



Property	Hypothetical Value	
Molecular Formula	C13H17NO3	
Molecular Weight	235.28 g/mol	
¹H NMR (500 MHz, CDCl₃) δ (ppm)	6.85 (d, J=10.0 Hz, 1H), 6.01 (d, J=10.0 Hz, 1H), 4.52 (t, J=4.5 Hz, 1H), 3.80-3.70 (m, 1H), 3.50-3.40 (m, 1H), 3.20-2.80 (m, 4H), 2.50-1.80 (m, 6H)	
¹³ C NMR (125 MHz, CDCl ₃) δ (ppm)	165.2, 145.1, 128.3, 85.4, 75.1, 65.3, 55.2, 48.7, 45.3, 35.1, 30.2, 28.9, 25.4	
High-Resolution Mass Spectrometry (HRMS)	m/z [M+H] ⁺ calculated for C ₁₃ H ₁₈ NO ₃ ⁺ : 236.1281; found: 236.1285	

Disclaimer: The synthetic route, protocols, and data presented in this document are hypothetical and intended for research and development purposes. Actual experimental results may vary. Laboratory work should be conducted by trained professionals with appropriate safety precautions.

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